6,7-Dimethoxy-2-tetralone

Description

BenchChem offers high-quality 6,7-Dimethoxy-2-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-2-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

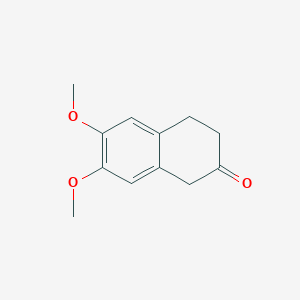

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPMWVKPVCVZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)CCC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346127 | |

| Record name | 6,7-Dimethoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2472-13-1 | |

| Record name | 6,7-Dimethoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,7-Dimethoxy-2-tetralone chemical properties

An In-depth Technical Guide to the Chemical Properties of 6,7-Dimethoxy-2-tetralone

Introduction

6,7-Dimethoxy-2-tetralone is a polycyclic ketone that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its structural framework is a foundational component for numerous dopaminergic compounds, natural alkaloids, and cyclic amino acids[1][2]. Notably, it has been utilized in the development of novel antagonists of human TRPVI (Transient Receptor Potential Vanilloid 1)[1][2]. The utility of this tetralone as a synthon makes a thorough understanding of its chemical and physical properties essential for researchers in medicinal chemistry and drug development. This guide provides a consolidated overview of its key properties, spectral data, and a representative synthetic protocol.

Chemical and Physical Properties

The fundamental chemical and physical properties of 6,7-Dimethoxy-2-tetralone are summarized below. These constants are critical for its handling, purification, and use in subsequent chemical reactions.

| Property | Value | Reference |

| IUPAC Name | 6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | [3] |

| Synonyms | 6,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one | |

| CAS Number | 2472-13-1 | [3] |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Melting Point | 83-89 °C | [1] |

| Appearance | Solid powder | [4] |

| Storage Temperature | -20°C, stored under nitrogen |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of 6,7-Dimethoxy-2-tetralone. The following tables detail its characteristic spectral signatures.

Table 2: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H NMR | 6.64 | s | 1H, Ar-H (H-8) | [1] |

| 6.59 | s | 1H, Ar-H (H-5) | [1] | |

| 3.85 | s | 3H, -OCH₃ | [1] | |

| 3.83 | s | 3H, -OCH₃ | [1] | |

| 3.48 | s | 2H, C(1)H₂ | [1] | |

| 2.97 | t, J=6 | 2H, C(4)H₂ | [1] | |

| 2.52 | t, J=6 | 2H, C(3)H₂ | [1] | |

| ¹³C NMR | 210.8 | - | C-2 (C=O) | [1] |

| 147.9, 147.7 | - | C-6, C-7 (Ar-C-O) | [1] | |

| 128.4 | - | C-10 (Ar-C) | [1] | |

| 124.9 | - | C-9 (Ar-C) | [1] | |

| 111.3, 111.1 | - | C-8, C-5 (Ar-C-H) | [1] | |

| 55.9 | - | -OCH₃ | [1] | |

| 44.1 | - | C-1 | [1] | |

| 38.5 | - | C-3 | [1] | |

| 28.1 | - | C-4 | [1] |

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data

| Technique | Key Peaks / Ranges | Reference |

| GC-MS (m/z) | 206 (M+), 164, 163, 111 | [3] |

| IR Spectroscopy | The spectrum shows characteristic absorptions for a ketone C=O functional group and C-O ether linkages. | [3][5] |

Experimental Protocols: Synthesis

The synthesis of 6,7-Dimethoxy-2-tetralone is often achieved via a two-step process starting from the corresponding α-tetralone isomer, 6,7-Dimethoxy-1-tetralone. This process involves the formation of a dihydronaphthalene intermediate followed by epoxidation and rearrangement.

Step 1: Synthesis of 6,7-Dimethoxy-3,4-dihydronaphthalene (B8540499)

This procedure converts the α-tetralone into an olefin intermediate.

-

A solution of 6,7-Dimethoxy-1-tetralone (e.g., 670 mg, 3.3 mmol) in toluene (B28343) (66 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus[2].

-

p-Toluenesulphonic acid (240 mg, 0.12 mmol) and 2,4-pentanediol (B147393) (1.45 mL, 13.4 mmol) are added to the solution[2].

-

The reaction mixture is heated to reflux for 24 hours, with azeotropic removal of water[2].

-

After cooling, the mixture is diluted with a 5% sodium bicarbonate solution and extracted three times with diethyl ether[2].

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the dihydronaphthalene product[2].

Step 2: Synthesis of 6,7-Dimethoxy-2-tetralone

This step involves the conversion of the olefin to the target β-tetralone.

-

A suspension of m-chloroperbenzoic acid (m-CPBA, 77%, 920 mg, 4.1 mmol) is prepared in dry dichloromethane (B109758) (10 mL) and cooled in an ice bath[2].

-

A solution of 6,7-dimethoxy-3,4-dihydronaphthalene (350 mg, 1.8 mmol) in dichloromethane (2 mL) is added to the cooled m-CPBA suspension[2].

-

The reaction mixture is stirred overnight and then filtered[1].

-

The filtrate is diluted with dichloromethane and washed with a 5% sodium bicarbonate solution and brine, then dried and evaporated to yield the crude epoxide[1][6].

-

The crude epoxide is dissolved in ethanol (B145695) (2 mL), and 10% sulfuric acid (2 mL) is added. The mixture is heated under reflux for 3 hours[1].

-

After cooling, the reaction is diluted with water and extracted with chloroform[1].

-

The organic extract is dried and evaporated. The resulting oil is purified by column chromatography (eluent: hexane-ether 7:3) to afford 6,7-Dimethoxy-2-tetralone[1].

Visualized Synthetic Workflow

The following diagram illustrates the synthetic pathway from the α-tetralone to the target β-tetralone.

Caption: Synthetic pathway for 6,7-Dimethoxy-2-tetralone.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 6,7-Dimethoxy-2-tetralone | C12H14O3 | CID 609844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6,7-二甲氧基-1-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6,7-Dimethoxy-2-tetralone(2472-13-1) IR Spectrum [m.chemicalbook.com]

- 6. medcraveonline.com [medcraveonline.com]

An In-Depth Technical Guide to 6,7-Dimethoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,7-Dimethoxy-2-tetralone, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical identity, physical properties, synthesis protocols, and its significance in medicinal chemistry.

Chemical Identity and Structure

6,7-Dimethoxy-2-tetralone is a cyclic ketone that serves as a versatile starting material for numerous dopaminergic compounds.[1] Its fundamental details are crucial for its application in research and development.

-

CAS Number: 2472-13-1[2]

-

Molecular Formula: C₁₂H₁₄O₃[2]

-

IUPAC Name: 6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one[2]

-

Synonyms: 6,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one, 6,7-dimethoxyl-2-tetralone[]

-

Canonical SMILES: COC1=C(C=C2CC(=O)CCC2=C1)OC[2]

-

InChI Key: KJPMWVKPVCVZNK-UHFFFAOYSA-N[]

Physicochemical Properties

A summary of the key physical and chemical properties of 6,7-Dimethoxy-2-tetralone is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 206.24 g/mol | [2][] |

| Melting Point | 87-89 °C | [] |

| Boiling Point | 348 °C at 760 mmHg | [] |

| Density | 1.14 g/cm³ | [] |

| Appearance | Crystalline Powder or Crystals | |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| XLogP3-AA | 1.5 | [2] |

Synthesis and Experimental Protocols

The synthesis of 6,7-Dimethoxy-2-tetralone is critical for its availability in research. Several synthetic routes have been reported, with a notable practical and cost-effective method starting from 3,4-dimethoxyphenylacetic acid.[1]

A Practical and Cost-Effective Synthesis Pathway [1]

This synthetic route involves a multi-step process designed for good overall yield.

Caption: Synthesis of 6,7-Dimethoxy-2-tetralone from 3,4-dimethoxyphenylacetic acid.

Experimental Protocol Details:

-

Ring Iodination: 3,4-dimethoxyphenylacetic acid is subjected to ring iodination to produce 2-iodo-4,5-dimethoxy acid.

-

Esterification: The resulting acid is then converted to its methyl ester.

-

Heck Cross-Coupling: A Palladium (II)-catalyzed Heck cross-coupling reaction is performed to yield the unsaturated diester.

-

Catalytic Hydrogenation: The unsaturated diester is then catalytically hydrogenated.

-

Dieckmann Condensation and Decarboxylation: The synthesis concludes with a Dieckmann condensation followed by a careful decarboxylation to afford the final product, 6,7-Dimethoxy-2-tetralone.

Alternative Synthesis via Transformation of 6-Methoxy Tetralin [4]

Another reported method involves the transformation of 6-methoxy tetralin. This process includes bromination and subsequent methoxylation and oxidation steps to yield 6,7-Dimethoxy-2-tetralone.

-

Bromination: 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) is treated with N-Bromosuccinimide (NBS) in dry toluene.

-

Methoxylation: The resulting bromo compounds are treated with CuI and sodium methoxide (B1231860) in DMF.

-

Oxidation: The product from the previous step undergoes epoxidation with m-CPBA followed by acid hydrolysis to produce the tetralone.

Applications in Drug Development

6,7-Dimethoxy-2-tetralone is a significant building block in medicinal chemistry, primarily due to its utility as a precursor for various bioactive compounds.

-

Dopaminergic Compounds: It is a versatile starting material for many dopaminergic agents, which are crucial in the treatment of neurological disorders such as Parkinson's disease.[1]

-

Alkaloid Synthesis: The tetralone core is instrumental in the synthesis of natural alkaloids.

-

Novel Antidepressants: It has been utilized in the development of novel antidepressants that function as α-2-antagonists and norepinephrine (B1679862) uptake inhibitors.

The tetralone scaffold, in general, has been extensively studied for its potential therapeutic applications, including anticancer, antibacterial, and antimalarial activities.[5]

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of 6,7-Dimethoxy-2-tetralone.

| Spectral Data Type | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available[2] |

| Mass Spectrometry (GC-MS) | Available[2] |

| Infrared (IR) Spectroscopy | Available[2] |

| Raman Spectroscopy | Available[2] |

Detailed spectral data can be found in various chemical databases and literature. For instance, the ¹H NMR spectrum for the related compound 6-Methoxy-2-tetralone is publicly available and can serve as a reference for structural elucidation.[6]

This guide provides core technical information on 6,7-Dimethoxy-2-tetralone for professionals in the field of chemical research and drug development. The provided data and protocols are intended to facilitate further research and application of this valuable chemical intermediate.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 6,7-Dimethoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6,7-Dimethoxy-2-tetralone. The document details the spectral data, a standardized experimental protocol for its acquisition, and a visual representation of the structure-spectrum correlations. This information is crucial for the structural elucidation, purity assessment, and quality control of this important synthetic intermediate.

Data Presentation: 1H NMR Spectroscopic Data

The 1H NMR spectrum of 6,7-Dimethoxy-2-tetralone exhibits distinct signals corresponding to the different proton environments within the molecule. The quantitative data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below for clarity and comparative ease.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 6.71 | Singlet (s) | 1H | - | H-8 |

| 6.59 | Singlet (s) | 1H | - | H-5 |

| 3.85 | Singlet (s) | 3H | - | 7-OCH₃ |

| 3.83 | Singlet (s) | 3H | - | 6-OCH₃ |

| 3.48 | Singlet (s) | 2H | - | H-1 |

| 2.97 | Triplet (t) | 2H | 6.0 | H-4 |

| 2.52 | Triplet (t) | 2H | 6.0 | H-3 |

Experimental Protocol

The following section outlines a detailed methodology for the acquisition of the 1H NMR spectrum of 6,7-Dimethoxy-2-tetralone.

1. Sample Preparation:

-

Approximately 10-15 mg of 6,7-Dimethoxy-2-tetralone is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

2. Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is utilized.

-

Probe: A standard 5 mm broadband probe is used.

-

Temperature: The experiment is conducted at a standard probe temperature of 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg) is employed.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Spectral Width: A spectral width of approximately 12-15 ppm is used to encompass all proton signals.

-

Acquisition Time: An acquisition time of 3-4 seconds is set to ensure good digital resolution.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.

-

An exponential window function with a line broadening factor of 0.3 Hz is typically applied to the FID to improve the signal-to-noise ratio.

-

The transformed spectrum is then manually phased to ensure all peaks are in pure absorption mode.

-

The baseline of the spectrum is corrected to be flat.

-

The spectrum is referenced by setting the TMS signal to 0.00 ppm.

-

The signals are integrated to determine the relative number of protons contributing to each resonance.

-

Peak picking is performed to identify the precise chemical shifts of all signals.

Visualization of Structure-Spectrum Correlation

The following diagram, generated using the DOT language, illustrates the logical relationship between the chemical structure of 6,7-Dimethoxy-2-tetralone and its corresponding 1H NMR spectral data.

Caption: Correlation of 6,7-Dimethoxy-2-tetralone structure with its 1H NMR signals.

An In-Depth Technical Guide to the 13C NMR Analysis of 6,7-Dimethoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 6,7-Dimethoxy-2-tetralone, a key intermediate in the synthesis of various dopaminergic compounds. This document details the 13C NMR chemical shift assignments, a standard experimental protocol for data acquisition, and a logical workflow for the synthesis and analysis of this compound.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of 6,7-Dimethoxy-2-tetralone exhibits distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, including the effects of the aromatic ring, the ketone carbonyl group, and the two methoxy (B1213986) substituents. The assigned chemical shifts, as reported in the literature, are summarized in the table below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 206.8 |

| C-6 | 148.9 |

| C-7 | 148.4 |

| C-4a | 125.8 |

| C-8a | 125.2 |

| C-5 | 109.8 |

| C-8 | 109.4 |

| 6-OCH₃ | 55.9 |

| 7-OCH₃ | 55.8 |

| C-3 | 39.4 |

| C-1 | 34.9 |

| C-4 | 28.5 |

Data sourced from Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234.

Experimental Protocols

A standard protocol for acquiring the 13C NMR spectrum of an organic compound such as 6,7-Dimethoxy-2-tetralone is outlined below. This protocol is based on general laboratory practices for NMR spectroscopy of ketones and related organic molecules.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified 6,7-Dimethoxy-2-tetralone sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The 13C NMR spectrum is typically acquired on a spectrometer operating at a frequency of 75 MHz or higher.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

Standard instrument shimming procedures are performed to optimize the magnetic field homogeneity.

3. Data Acquisition:

-

A standard single-pulse experiment with proton decoupling is typically used.

-

Key acquisition parameters include:

-

Pulse Width: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to a few thousand) are accumulated to achieve an adequate signal-to-noise ratio.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phase correction is applied to the resulting spectrum.

-

The baseline of the spectrum is corrected to ensure accurate integration (if required).

-

The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the synthesis and analysis of 6,7-Dimethoxy-2-tetralone.

Caption: Molecular structure of 6,7-Dimethoxy-2-tetralone with IUPAC numbering.

Caption: A logical workflow for the synthesis and subsequent 13C NMR analysis.

An In-Depth Technical Guide to the Infrared Spectroscopy of 6,7-Dimethoxy-2-tetralone

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6,7-Dimethoxy-2-tetralone, a key intermediate in the synthesis of various dopaminergic compounds.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the characteristic vibrational frequencies, experimental protocols for synthesis and spectral acquisition, and a workflow for IR analysis.

Molecular Structure and Functional Groups

6,7-Dimethoxy-2-tetralone is a derivative of tetralone, characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring. It possesses two methoxy (B1213986) groups (-OCH₃) attached to the aromatic ring at positions 6 and 7, and a carbonyl group (C=O) at position 2 of the non-aromatic ring. The key functional groups that give rise to characteristic IR absorptions are the aromatic ring, the ketone, the ether linkages, and the aliphatic carbon-hydrogen bonds.

Infrared Spectral Data

The infrared spectrum of 6,7-Dimethoxy-2-tetralone exhibits several characteristic absorption bands corresponding to its constituent functional groups. The data compiled from various sources is presented in Table 1.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2951 | Medium | C-H stretch (aliphatic) | Methylene (B1212753) groups (-CH₂-) |

| 1705 - 1735 | Strong | C=O stretch | Ketone |

| ~1602 | Medium-Weak | C=C stretch | Aromatic ring |

| ~1518 | Medium-Weak | C=C stretch | Aromatic ring |

| ~1436 | Medium | C-H bend (aliphatic) | Methylene groups (-CH₂-) |

| ~1272 | Strong | C-O stretch (asymmetric) | Aryl ether |

| ~1170 | Strong | C-O stretch (symmetric) | Aryl ether |

Experimental Protocols

Synthesis of 6,7-Dimethoxy-2-tetralone

A practical and cost-effective synthesis of 6,7-Dimethoxy-2-tetralone has been reported, starting from 3,4-dimethoxyphenylacetic acid. The multi-step synthesis involves ring iodination, esterification, a Heck cross-coupling reaction, catalytic hydrogenation, Dieckmann condensation, and decarboxylation.

A concise synthetic approach starting from 6-methoxy-1-tetralone (B92454) has also been described.[2] The following is a representative protocol adapted from the literature for the synthesis of a related tetralone, which can be conceptually applied to 6,7-dimethoxy-2-tetralone.

Step 1: Dehydration of 6-methoxy-1-tetralone

-

To a solution of 6-methoxy-1-tetralone (1g, 5.7 mmol) in toluene (B28343) (95 mL), add p-toluenesulphonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (B147393) (2.42 mL, 22.3 mmol).[2]

-

Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.[2]

-

Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with ether.[2]

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.[2]

-

Purify the resulting oil by column chromatography on silica (B1680970) gel (eluent: hexane) to obtain 6-methoxy-3,4-dihydronaphthalene.[2]

Step 2: Epoxidation and Rearrangement

-

To a suspension of m-chloroperbenzoic acid (MCPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (B109758) (16 mL), cooled in an ice bath, add the dihydronaphthalene from the previous step (616 mg, 3.8 mmol) dissolved in dichloromethane (2 mL).[2]

-

Stir the reaction mixture overnight, then filter.[2]

-

Dilute the filtrate with dichloromethane, wash with a 5% sodium bicarbonate solution and then with brine.[2]

-

Dry the organic layer and evaporate the solvent to obtain the crude epoxide as an oil.[2]

-

Without further purification, dissolve the oil in ethanol (B145695) (3 mL), add 10% sulfuric acid (3 mL), and heat under reflux for 3 hours.[2]

-

Cool the reaction mixture, dilute with water, and extract three times with chloroform.[2]

-

Wash the combined organic extracts with brine, dry, and evaporate the solvent.[2]

-

Purify the resulting oil by chromatography (eluent: hexane:ether 7:3) to afford the tetralone.[2]

IR Spectroscopy Sample Preparation and Analysis

The infrared spectrum of solid 6,7-Dimethoxy-2-tetralone can be readily obtained using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer.

Protocol for ATR-FTIR Spectroscopy of a Solid Powder

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[3] Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the finely powdered 6,7-Dimethoxy-2-tetralone sample directly onto the center of the ATR crystal.[3]

-

Pressure Application: Lower the press arm to apply consistent pressure on the sample, ensuring good contact between the powder and the crystal surface.[3]

-

Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal and the press arm thoroughly to remove all traces of the sample.

Workflow for IR Spectroscopy

The general workflow for obtaining and interpreting the IR spectrum of a compound like 6,7-Dimethoxy-2-tetralone is illustrated below.

Interpretation of the Spectrum

The IR spectrum of 6,7-Dimethoxy-2-tetralone is consistent with its molecular structure. The strong absorption in the 1705-1735 cm⁻¹ region is a definitive indicator of the ketone's carbonyl group. The peaks around 1602 and 1518 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. The presence of strong bands at approximately 1272 cm⁻¹ and 1170 cm⁻¹ corresponds to the asymmetric and symmetric C-O stretching of the aryl ether methoxy groups, respectively. The aliphatic C-H stretching of the methylene groups in the saturated portion of the six-membered ring is observed around 2951 cm⁻¹.

This combination of absorption bands provides a unique "fingerprint" for 6,7-Dimethoxy-2-tetralone, allowing for its identification and characterization, as well as for monitoring its presence and purity during synthesis and other applications.

References

Mass spectrometry fragmentation of 6,7-Dimethoxy-2-tetralone

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 6,7-Dimethoxy-2-tetralone

Introduction

6,7-Dimethoxy-2-tetralone is a chemical compound with the molecular formula C12H14O3. As a derivative of tetralone, it serves as a valuable intermediate in the synthesis of various biologically active molecules. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in complex mixtures, particularly in the fields of medicinal chemistry and drug development. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 6,7-Dimethoxy-2-tetralone, supported by quantitative data and a proposed fragmentation mechanism.

Core Fragmentation Data

The mass spectrum of 6,7-Dimethoxy-2-tetralone is characterized by a distinct molecular ion peak and several key fragment ions that provide structural information. The quantitative data from the mass spectrum is summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 206 | [M]+• (Molecular Ion) | High |

| 164 | [M - C2H2O]+• | Base Peak |

| 163 | [M - C2H2O - H]• | High |

Data sourced from NIST Mass Spectrometry Data Center via PubChem.

Proposed Fragmentation Pathway

The fragmentation of 6,7-Dimethoxy-2-tetralone under electron ionization (EI) is primarily driven by the presence of the keto functional group and the aliphatic ring structure. The proposed pathway begins with the formation of the molecular ion (m/z 206), which then undergoes a characteristic retro-Diels-Alder (RDA) type cleavage.

Caption: Fragmentation pathway of 6,7-Dimethoxy-2-tetralone.

The primary fragmentation event is the loss of a neutral ketene (B1206846) molecule (CH2=C=O, mass of 42 Da) from the molecular ion (m/z 206) to yield the base peak at m/z 164. This type of fragmentation is characteristic of cyclic ketones and proceeds through a mechanism analogous to a retro-Diels-Alder reaction.[1] Subsequently, the fragment ion at m/z 164 can lose a hydrogen radical to form the stable ion at m/z 163. The stability of this ion is enhanced by the aromatic ring system.

Experimental Protocols

The mass spectrometry data for 6,7-Dimethoxy-2-tetralone is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A detailed, representative methodology is provided below.

4.1 Sample Preparation A dilute solution of 6,7-Dimethoxy-2-tetralone is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

4.2 Gas Chromatography (GC)

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase) is commonly used.

-

Oven Program: The column oven temperature is programmed to start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C) to ensure the elution of the analyte.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

4.3 Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

-

Ion Source Temperature: The ion source is maintained at a high temperature (e.g., 230°C) to ensure the sample remains in the gas phase.

Conclusion

The mass spectrometry fragmentation of 6,7-Dimethoxy-2-tetralone is well-defined and dominated by a retro-Diels-Alder type cleavage, leading to the characteristic base peak at m/z 164. The presence of the molecular ion peak at m/z 206 and the significant fragment at m/z 163 further aids in its unequivocal identification. The experimental protocol outlined provides a robust method for the analysis of this compound, making GC-MS a powerful tool for its characterization in various research and development applications.

References

6,7-Dimethoxy-2-tetralone: A Versatile Precursor for the Synthesis of Bioactive Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6,7-Dimethoxy-2-tetralone is a key bicyclic aromatic ketone that serves as a pivotal starting material and intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its rigid scaffold, combined with the specific methoxy (B1213986) substitution pattern on the benzene (B151609) ring, makes it an ideal precursor for developing derivatives that can interact with various biological targets. This tetralone is particularly valuable for synthesizing natural alkaloids, cyclic amino acids, and novel therapeutic agents targeting the central nervous system and cancer.[1] The primary route for its derivatization involves the transformation of its ketone functional group into diverse nitrogen-containing heterocycles, unlocking a rich landscape of bioactive molecular architectures.

This guide explores the synthetic pathways originating from 6,7-dimethoxy-2-tetralone, focusing on its conversion into high-value bioactive compounds such as P-glycoprotein inhibitors, sigma-2 receptor ligands, and dopaminergic agents. Detailed experimental protocols, quantitative biological data, and process diagrams are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Core Synthetic Transformation: Reductive Amination

The most common and effective strategy to convert 6,7-dimethoxy-2-tetralone into biologically active amine derivatives is through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by its immediate reduction to a stable amine using a mild reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride.[3][4] This method is highly versatile, allowing for the introduction of a wide range of substituents based on the choice of the primary or secondary amine.

Detailed Experimental Protocol: General Reductive Amination

This protocol describes a general procedure for the synthesis of a 2-amino-tetralin derivative from 6,7-dimethoxy-2-tetralone.

Materials:

-

6,7-Dimethoxy-2-tetralone

-

Primary amine (e.g., benzylamine)

-

Methanol (B129727) (MeOH)

-

Acetic acid (glacial)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 6,7-dimethoxy-2-tetralone (1.0 eq) and the selected primary amine (1.1 eq) in methanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture to facilitate imine formation.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.[6]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Partition the remaining aqueous residue between ethyl acetate and a saturated NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica (B1680970) gel to yield the desired 2-amino-tetralin derivative.

Application 1: Tetrahydroisoquinoline Scaffolds as P-glycoprotein Inhibitors

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[7] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and rendering cancer cells resistant. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, synthesized from 6,7-dimethoxy-2-tetralone precursors, have been identified as potent P-gp modulators capable of reversing this resistance.[8]

Experimental Protocol: Synthesis of a P-gp Inhibitor

The synthesis of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-3,4,5-trimethoxybenzamide, a potent P-gp inhibitor, is adapted from published procedures.[8] This synthesis starts from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is accessible from 6,7-dimethoxy-2-tetralone.

Step 1: Alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

-

Combine 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq), 1-(2-bromoethyl)-4-nitrobenzene (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetonitrile.

-

Reflux the mixture for 24 hours.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield 2-(2-(4-nitrophenyl)ethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the catalyst through Celite and concentrate the solvent to obtain the aniline (B41778) intermediate, 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline.

Step 3: Amide Coupling

-

Dissolve the aniline intermediate (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution to 0°C and add 3,4,5-trimethoxybenzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash chromatography to yield the target P-gp inhibitor.[8]

Quantitative Data: P-gp Modulating Activity

The following table summarizes the biological activity of synthesized tetrahydroisoquinoline derivatives in reversing P-gp-mediated multidrug resistance.

| Compound ID | R Group (on Benzamide) | P-gp Inhibition Activity | Reference |

| 1 | 3,4,5-trimethoxy | Potent P-gp inhibitor | [8] |

| 2 | 4-methoxy | Moderate P-gp substrate | [8] |

| 3 | Unsubstituted Phenyl | Weak P-gp substrate | [8] |

Application 2: Sigma-2 Receptor Ligands for Cancer Therapy

The sigma-2 receptor is overexpressed in various proliferative cancer cells compared to normal, quiescent cells, making it a promising biomarker and therapeutic target.[9] Ligands that bind selectively to the sigma-2 receptor can be used for tumor imaging and as anticancer agents. Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed as high-affinity, selective ligands for the sigma-2 receptor, demonstrating cytotoxic effects against cancer cell lines.[9]

Quantitative Data: Sigma Receptor Binding and Cytotoxicity

The data below presents the binding affinities and cytotoxic activities of representative tetrahydroisoquinoline derivatives.

| Compound ID | Structure (Modification on N-alkyl chain) | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) | Cytotoxicity IC₅₀ (μM) (Huh-7 Liver Cancer) |

| 3b | N-(3-phenylpropyl)benzamide | 465 | 5.8 | 80.2 | 21.3 |

| 3e | N-(3-(4-fluorophenyl)propyl)benzamide | 258 | 5.0 | 51.6 | 18.9 |

| 4b | N-(4-phenylbutyl)benzamide | 324 | 6.2 | 52.3 | 25.6 |

| 4e | N-(4-(4-fluorophenyl)butyl)benzamide | 288 | 5.3 | 54.3 | 20.1 |

| Data sourced from reference[9]. |

Application 3: 2-Aminotetralin Derivatives as Dopaminergic Agents

The 2-amino-6,7-dihydroxytetralin (ADTN) scaffold is a classic pharmacophore for dopamine receptor agonists, structurally mimicking the neurotransmitter dopamine in a conformationally constrained form. These agents are crucial in the research and treatment of neurological and psychiatric disorders, including Parkinson's disease.[10][11] 6,7-Dimethoxy-2-tetralone is an ideal precursor for these molecules, as the methoxy groups can be readily demethylated in a final step to reveal the catechol moiety essential for dopaminergic activity.

Synthetic Pathway to Dopaminergic Precursors

The synthesis involves the reductive amination of 6,7-dimethoxy-2-tetralone with an appropriate amine, followed by further modifications if necessary. For the synthesis of the primary amine precursor, a protected form of ammonia (e.g., an ammonia equivalent or subsequent deprotection step) is used in the reductive amination step.

| Compound Class | Biological Target | Therapeutic Area | Reference |

| 2-Substituted Octabenzo[f]quinolines | Dopamine Receptors | CNS Disorders | [1] |

| 2-Aminotetralins (e.g., 6,7-ADTN) | Dopamine D1/D2 Receptors | Parkinson's Disease | [10] |

| Oxygen Isosteres (3-Chromanamines) | Dopamine Receptors | CNS Disorders | [10] |

Conclusion

6,7-Dimethoxy-2-tetralone has proven to be a remarkably versatile and valuable precursor in medicinal chemistry. Through straightforward and high-yielding transformations, primarily centered around reductive amination, this starting material provides access to a diverse range of complex molecular scaffolds. The resulting tetrahydroisoquinoline and 2-aminotetralin derivatives have demonstrated significant potential in addressing critical therapeutic challenges, including overcoming multidrug resistance in cancer, developing novel anticancer agents targeting sigma-2 receptors, and designing potent agonists for dopamine receptors. The continued exploration of this privileged scaffold is poised to yield further innovations in the development of next-generation therapeutics.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. gctlc.org [gctlc.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Synthesis of 6,7-Dimethoxy-2-tetralone: A Historical and Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-2-tetralone is a key bicyclic ketone that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically significant molecules. Its structural motif is embedded in numerous dopaminergic agonists, alkaloids, and other centrally acting agents. The strategic importance of this compound has driven the development of various synthetic routes over the years, each with its own set of advantages and limitations. This technical guide provides a comprehensive overview of the discovery and historical evolution of 6,7-dimethoxy-2-tetralone synthesis, presenting key methodologies, comparative quantitative data, and detailed experimental protocols to aid researchers in this field.

Historical Perspective and Discovery

The precise first synthesis of 6,7-dimethoxy-2-tetralone is not definitively documented in a singular "discovery" paper. However, its synthesis is rooted in the broader history of tetralone chemistry, which dates back to the late 19th and early 20th centuries with the pioneering work on naphthalene (B1677914) derivatives and cyclization reactions. Early methods for synthesizing substituted 2-tetralones were often multi-step, low-yielding, and relied on harsh reaction conditions.

A significant, albeit often inefficient, early approach for the synthesis of 2-tetralones involved the Friedel-Crafts acylation of an appropriate aromatic precursor with ethylene (B1197577) and an acyl chloride. For 6,7-dimethoxy-2-tetralone, this would involve the reaction of 3,4-dimethoxyphenylacetyl chloride with ethylene in the presence of a Lewis acid like aluminum chloride. While conceptually straightforward, this method is notoriously difficult to optimize and typically results in low yields, often below 30%.[1]

Over the decades, the demand for more efficient and scalable syntheses led to the exploration of alternative strategies. A notable advancement came with the application of modern organometallic cross-coupling reactions and refined cyclization techniques. In 1999, Qandil, Miller, and Nichols reported a practical and cost-effective synthesis starting from the readily available 3,4-dimethoxyphenylacetic acid.[1][2] This route utilizes a Palladium-catalyzed Heck cross-coupling reaction followed by a Dieckmann condensation , offering a significant improvement in overall yield and scalability.

More recently, in 2009, Vera and Banerjee described an alternative approach starting from 6-methoxy-1,2,3,4-tetrahydronaphthalene.[3] This method involves a sequence of bromination, methoxylation, oxidation, and subsequent transformation to the desired 2-tetralone. While also a multi-step process, it provides another viable pathway to the target molecule.

The evolution of these synthetic strategies reflects the broader trends in organic synthesis, moving from classical, often brute-force methods to more elegant and efficient catalytic and domino reactions.

Comparative Analysis of Key Synthesis Routes

The selection of a synthetic route for 6,7-dimethoxy-2-tetralone depends on factors such as starting material availability, cost, scalability, and desired purity. The following table summarizes the quantitative data for the key methods discussed.

| Synthesis Route | Starting Material | Key Reactions | Overall Yield | Purity | Key Advantages | Key Disadvantages |

| Friedel-Crafts Acylation | 3,4-Dimethoxyphenylacetyl chloride and Ethylene | Friedel-Crafts Acylation | < 30% | Variable, often requires extensive purification | Conceptually simple, uses basic starting materials | Low and variable yields, difficult to control, harsh conditions |

| Heck Coupling / Dieckmann Condensation (Qandil et al., 1999) | 3,4-Dimethoxyphenylacetic acid | Iodination, Esterification, Heck cross-coupling, Hydrogenation, Dieckmann condensation, Decarboxylation | 47% (from starting acid) | High | High overall yield, cost-effective, scalable | Multi-step sequence |

| From 6-Methoxytetralin (Vera and Banerjee, 2009) | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | Bromination, Methoxylation, Oxidation, Epoxidation, Hydrolysis | 41% (final two steps) | Good | Utilizes a different starting material, providing an alternative pathway | Multi-step, involves handling of hazardous reagents like NBS and MCPBA |

Detailed Experimental Protocols

Synthesis via Heck Coupling and Dieckmann Condensation (Qandil et al., 1999)

This route represents a modern and efficient approach to 6,7-dimethoxy-2-tetralone.

Step 1: Iodination of 3,4-Dimethoxyphenylacetic Acid To a solution of 3,4-dimethoxyphenylacetic acid in a suitable solvent, iodine monochloride is added. The reaction is stirred at room temperature until completion. The resulting 2-iodo-4,5-dimethoxyphenylacetic acid is then isolated.

Step 2: Esterification The iodo-acid from the previous step is esterified using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 2-iodo-4,5-dimethoxyphenylacetate.

Step 3: Heck Cross-Coupling The methyl 2-iodo-4,5-dimethoxyphenylacetate is subjected to a Heck cross-coupling reaction with an acrylate (B77674) ester (e.g., methyl acrylate) in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)) and a base (e.g., triethylamine). This affords the corresponding cinnamate (B1238496) diester.

Step 4: Catalytic Hydrogenation The unsaturated diester is then catalytically hydrogenated using hydrogen gas and a palladium on carbon catalyst to yield the saturated propionate (B1217596) diester.

Step 5: Dieckmann Condensation and Decarboxylation The diester is treated with a strong base, such as potassium tert-butoxide, to effect an intramolecular Dieckmann condensation. The resulting β-keto ester is then subjected to decarboxylation, typically by heating in a mixture of DMSO, water, and a salt like lithium chloride, to yield 6,7-dimethoxy-2-tetralone. The product can be purified via its bisulfite adduct.[2]

Synthesis from 6-Methoxytetralin (Vera and Banerjee, 2009)

This pathway provides an alternative disconnection for the target molecule.

Step 1: Aromatic Bromination 6-Methoxy-1,2,3,4-tetrahydronaphthalene is treated with N-bromosuccinimide (NBS) in a suitable solvent to yield a mixture of bromo-isomers.

Step 2: Methoxylation The mixture of bromo compounds is then treated with a methoxide (B1231860) source, such as sodium methoxide, in the presence of a copper(I) iodide catalyst to introduce the second methoxy (B1213986) group, yielding 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene.

Step 3: Oxidation to 1-Tetralone The dimethoxytetralin is oxidized using an oxidizing agent like potassium permanganate (B83412) in acetonitrile (B52724) to afford 6,7-dimethoxy-1-tetralone (B79651).

Step 4: Conversion to 2-Tetralone The 6,7-dimethoxy-1-tetralone is converted to the corresponding dihydronaphthalene by reaction with 2,4-pentanediol (B147393) and p-toluenesulfonic acid. Subsequent epoxidation with m-chloroperbenzoic acid (MCPBA) followed by acid-catalyzed hydrolysis of the epoxide yields the final product, 6,7-dimethoxy-2-tetralone, in a 41% yield for this final transformation.[3]

Synthesis via Friedel-Crafts Acylation (Representative Protocol)

While historically significant, this method is often low-yielding for this specific substrate. The following is a general procedure.

Step 1: Preparation of 3,4-Dimethoxyphenylacetyl Chloride 3,4-Dimethoxyphenylacetic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride to produce the corresponding acyl chloride.

Step 2: Friedel-Crafts Acylation with Ethylene In a reaction vessel equipped for gas introduction, a solution of 3,4-dimethoxyphenylacetyl chloride in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid catalyst, typically aluminum chloride. Ethylene gas is then bubbled through the reaction mixture under controlled temperature and pressure.

Step 3: Workup and Purification The reaction is quenched by the addition of acid and ice. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization to isolate 6,7-dimethoxy-2-tetralone. As noted, yields are often below 30%.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the synthesis of 6,7-dimethoxy-2-tetralone.

Caption: Historical evolution of synthetic strategies for 2-tetralones.

Caption: Synthetic workflow of the Qandil et al. method.

Conclusion

The synthesis of 6,7-dimethoxy-2-tetralone has evolved significantly from early, low-yielding methods to more robust and efficient modern strategies. The development of routes employing palladium-catalyzed cross-coupling and sophisticated cyclization reactions has made this valuable intermediate more accessible for its application in drug discovery and development. This guide provides the historical context, comparative data, and detailed protocols necessary for researchers to make informed decisions when embarking on the synthesis of this important compound and its derivatives. The continued exploration of novel catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this and other important tetralone structures in the future.

References

An In-depth Technical Guide on the Physical Appearance and Stability of 6,7-Dimethoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-Dimethoxy-2-tetralone, with a specific focus on its physical appearance and stability. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physical and Chemical Properties

6,7-Dimethoxy-2-tetralone is a synthetic organic compound and a derivative of tetralone. While specific experimental data for all physical properties of 6,7-Dimethoxy-2-tetralone is not extensively documented in publicly available literature, a combination of reported data and comparative analysis with structurally similar compounds allows for a reliable characterization.

Physical Appearance

Based on data from analogous compounds such as 6-methoxy-2-tetralone, which is a pale yellow to off-white crystalline solid, and 7-methoxy-2-tetralone, described as a colorless to pale yellow liquid, 6,7-Dimethoxy-2-tetralone is anticipated to be a solid at room temperature, likely appearing as a white to off-white or pale yellow crystalline powder.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 6,7-Dimethoxy-2-tetralone and its related analogs for comparative purposes.

| Property | 6,7-Dimethoxy-2-tetralone | 6-Methoxy-2-tetralone | 7-Methoxy-2-tetralone |

| CAS Number | 2472-13-1 | 2472-22-2 | 4133-34-0 |

| Molecular Formula | C₁₂H₁₄O₃ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |

| Molecular Weight | 206.24 g/mol | 176.21 g/mol [1][2][3] | 176.21 g/mol [4][5][6][7] |

| Melting Point | 87-89 °C | 28-35 °C[3] | Not specified (liquid at RT)[4][6] |

| Boiling Point | Not available | 114-116 °C @ 0.2 mmHg[3] | 124-126 °C @ 1.5 mmHg[5][8] |

| Solubility | Limited water solubility, soluble in organic solvents (inferred) | Limited water solubility, soluble in ethanol, acetone, DMSO[2] | Limited water solubility, soluble in ethanol, acetone[4][6] |

Stability and Degradation

The stability of 6,7-Dimethoxy-2-tetralone is a critical parameter for its handling, storage, and application in drug development. While specific stability studies on this molecule are not widely published, its structural features—a tetralone core with methoxy (B1213986) substituents on the aromatic ring—provide insights into its potential degradation pathways.

General Stability

Tetralone derivatives, particularly those with enolizable ketones, can be susceptible to degradation[9]. The presence of methoxy groups on the aromatic ring can also influence stability, potentially making the compound sensitive to light and oxidation. Therefore, it is recommended to store 6,7-Dimethoxy-2-tetralone in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways can be anticipated:

-

Oxidation: The benzylic position of the tetralone ring is susceptible to oxidation, which can lead to the formation of various degradation products. The methoxy groups can also be susceptible to oxidative cleavage.

-

Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions and degradation. The position of the methoxy groups on the phenyl ring can influence the rate of decomposition[10].

-

Hydrolysis: While generally stable, under strong acidic or basic conditions, the ether linkages of the methoxy groups could potentially undergo hydrolysis.

-

Enolization and Racemization: The ketone functionality in the tetralone ring is enolizable, which could lead to racemization if the alpha-carbon is a chiral center[9].

Experimental Protocols

The following are general experimental protocols that can be adapted for the analysis of 6,7-Dimethoxy-2-tetralone. Method validation is essential for specific applications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a general procedure for assessing the purity of 6,7-Dimethoxy-2-tetralone.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical starting point could be a 50:50 (v/v) mixture, with a gradient to increase the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of 6,7-Dimethoxy-2-tetralone. An initial UV scan is recommended to determine the optimal wavelength.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Standard Preparation: Prepare a stock solution of 6,7-Dimethoxy-2-tetralone reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the 6,7-Dimethoxy-2-tetralone sample in the same solvent as the standard to achieve a similar concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and purity assessment of 6,7-Dimethoxy-2-tetralone.

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection, depending on the sample concentration.

-

Temperature Program: An initial oven temperature of around 100-150°C, followed by a temperature ramp to 250-280°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Analysis: Inject the sample into the GC-MS system. The resulting mass spectrum can be compared with spectral libraries or used for structural elucidation based on fragmentation patterns.

References

- 1. 6-Methoxy-2-tetralone [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Methoxy-2-tetralone CAS#: 2472-22-2 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 7-メトキシ-2-テトラロン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Methoxy-2-tetralone | 4133-34-0 [chemicalbook.com]

- 9. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6,7-Dimethoxy-2-tetralone from 6-Methoxytetralin: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 6,7-dimethoxy-2-tetralone, a valuable intermediate in the synthesis of various pharmacologically active compounds, starting from the readily available 6-methoxytetralin. The described methodology is based on the work of Vera and Banerjee, outlining a practical route involving bromination, methoxylation, oxidation, and subsequent rearrangement.

Introduction

6,7-Dimethoxy-2-tetralone is a key building block in the development of dopaminergic agents and other neurologically active compounds. Its synthesis has been approached through various routes. The following application note details a robust, multi-step pathway beginning with 6-methoxytetralin, providing researchers with a reproducible and scalable method.

Overall Synthesis Pathway

The transformation of 6-methoxytetralin to 6,7-dimethoxy-2-tetralone is accomplished through a five-step sequence as illustrated below. This pathway involves the introduction of a second methoxy (B1213986) group onto the aromatic ring, followed by oxidation and functional group manipulation to yield the target 2-tetralone.

The Role of 6,7-Dimethoxy-2-tetralone in Alkaloid Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-2-tetralone is a highly versatile cyclic ketone that serves as a pivotal starting material and key intermediate in the synthesis of a wide array of pharmacologically active compounds, particularly isoquinoline (B145761) alkaloids.[1][2] Its rigid, pre-organized structure provides a reliable scaffold for constructing complex polycyclic systems. This document outlines its application in synthesizing major alkaloid classes and provides detailed protocols for key transformations.

The primary synthetic utility of 6,7-Dimethoxy-2-tetralone lies in its conversion to a β-arylethylamine equivalent, specifically 2-amino-6,7-dimethoxytetralin derivatives. This intermediate is the direct precursor for the two most powerful and classic methods for constructing the isoquinoline core: the Pictet-Spengler and Bischler-Napieralski reactions.

Core Synthetic Strategies

The journey from 6,7-Dimethoxy-2-tetralone to complex alkaloids primarily involves two main pathways, distinguished by the method of cyclization used to form the isoquinoline ring system.

-

Pictet-Spengler Reaction Pathway : This route involves the reductive amination of the tetralone to form a primary or secondary amine, which is then condensed with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline. This method is particularly common for synthesizing simple isoquinoline alkaloids like Salsolidine.[3][4]

-

Bischler-Napieralski Reaction Pathway : In this alternative, the amine generated from the tetralone is first acylated to form an amide. This amide is then subjected to intramolecular cyclization using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline, which can be subsequently reduced to the final tetrahydroisoquinoline alkaloid.[1][3][5] This approach is fundamental for accessing protoberberine and benzophenanthridine alkaloid skeletons.

Visualization of Synthetic Pathways

The logical relationship between the starting material, key intermediates, and final alkaloid classes is depicted below.

Experimental Protocols and Data

This section provides detailed protocols for the synthesis of a representative simple alkaloid, (±)-Salsolidine, starting from 6,7-Dimethoxy-2-tetralone.

Stage 1: Reductive Amination to Form N-Methyl-2-amino-6,7-dimethoxytetralin

The conversion of the ketone to a secondary amine is the critical first step. This can be achieved through classical chemical methods or modern biocatalytic approaches.

Method A: Chemical Reductive Amination

This protocol uses sodium triacetoxyborohydride (B8407120), a mild and selective reducing agent that is highly effective for one-pot reductive aminations.[6][7]

Experimental Workflow: Chemical Reductive Amination

Protocol:

-

To a round-bottom flask, add 6,7-Dimethoxy-2-tetralone (1.0 eq), methylamine hydrochloride (1.5 eq), and 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

-

Add acetic acid (1.1 eq) to the mixture. Stir at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

-

Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring mixture.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (B109758) (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-methyl-2-amino-6,7-dimethoxytetralin.

Method B: Biocatalytic (Enzymatic) Reductive Amination

Imine reductases (IREDs) offer a green and highly stereoselective alternative for synthesizing chiral amines. Specific IREDs have been shown to be effective for the amination of 2-tetralones with methylamine, affording the (S)-enantiomer with high conversion and excellent enantiomeric excess.[8][9]

Protocol: This protocol is a general guideline for a biocatalytic reaction. Specific conditions (e.g., buffer pH, enzyme loading, co-factor regeneration system) will depend on the specific IRED used.

-

Prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Add the co-factor (NAD(P)H) and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Add the 6,7-Dimethoxy-2-tetralone substrate (typically from a stock solution in a water-miscible solvent like DMSO).

-

Add the amine source (e.g., methylamine hydrochloride, with pH adjusted).

-

Initiate the reaction by adding the lyophilized IRED enzyme.

-

Agitate the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor conversion by HPLC or GC.

-

Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

-

Separate the organic layer, dry, and concentrate to obtain the chiral amine product.

| Parameter | Method A: Chemical | Method B: Biocatalytic |

| Reagents | NaBH(OAc)₃, AcOH, Methylamine HCl | IRED Enzyme, NAD(P)H, Amine |

| Solvent | 1,2-Dichloroethane (DCE) | Aqueous Buffer |

| Temperature | Room Temperature | Typically 25-40 °C |

| Stereoselectivity | Racemic Product | Highly Enantioselective (e.g., >98% ee)[8] |

| Typical Yield | 60-85% (Variable) | >70% Conversion[8] |

| Workup | Aqueous wash & extraction | Organic extraction |

Stage 2: Pictet-Spengler Cyclization to Synthesize (±)-Salsolidine

The synthesized N-methyl-2-amino-6,7-dimethoxytetralin is cyclized with acetaldehyde (B116499) to form the tetrahydroisoquinoline core of Salsolidine.

Experimental Workflow: Pictet-Spengler Cyclization

Protocol:

-

Dissolve the N-methyl-2-amino-6,7-dimethoxytetralin (1.0 eq) in toluene.

-

Add acetaldehyde (2.0 eq).

-

Add trifluoroacetic acid (TFA, 1.5 eq) dropwise to the stirring solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux overnight.

-

After cooling to room temperature, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide (B78521) (e.g., 2 M NaOH).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain (±)-Salsolidine.

| Reaction Stage | Key Reagents | Solvent | Conditions | Product |

| Reductive Amination | 6,7-Dimethoxy-2-tetralone, MeNH₂·HCl, NaBH(OAc)₃ | DCE | RT, 12h | N-Methyl-2-amino-6,7-dimethoxytetralin |

| Pictet-Spengler | Amine intermediate, Acetaldehyde, TFA | Toluene | Reflux, 12h | (±)-Salsolidine |

Conclusion

6,7-Dimethoxy-2-tetralone is a valuable and readily accessible precursor for the synthesis of diverse isoquinoline alkaloids. By leveraging a straightforward reductive amination followed by classic cyclization strategies such as the Pictet-Spengler or Bischler-Napieralski reactions, researchers can efficiently construct the core scaffolds of numerous biologically active natural products and their analogs. The choice between chemical and biocatalytic methods for the initial amination step allows for flexibility in achieving either racemic or highly enantioenriched intermediates, further broadening the synthetic utility of this important building block.

References

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Application of 6,7-Dimethoxy-2-tetralone in the Synthesis of Potent Dopaminergic Compounds

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-Dimethoxy-2-tetralone is a pivotal starting material in the synthesis of a class of neurologically active compounds, particularly dopaminergic agents. Its rigid, bicyclic scaffold provides a valuable framework for the development of ligands targeting dopamine (B1211576) receptors, which are crucial in the pathophysiology of numerous central nervous system disorders, including Parkinson's disease and schizophrenia. The 2-aminotetralin moiety, readily accessible from 6,7-dimethoxy-2-tetralone, is a well-established pharmacophore for dopamine D2 and D3 receptor agonists. This document outlines the synthetic utility of 6,7-dimethoxy-2-tetralone and provides a detailed protocol for the preparation of a representative dopaminergic compound, 2-(N,N-Dipropylamino)-6,7-dimethoxytetralin, a potent dopamine receptor agonist.

Synthetic Approach: Reductive Amination

The primary and most efficient method for converting 6,7-Dimethoxy-2-tetralone into its corresponding N-alkylated 2-aminotetralin derivatives is through direct reductive amination. This one-pot reaction involves the formation of an intermediate iminium ion upon reaction of the tetralone with a primary or secondary amine, which is then reduced in situ to the desired amine. Sodium cyanoborohydride (NaBH3CN) is a commonly employed reducing agent for this transformation due to its mild nature and its selectivity for reducing the iminium ion in the presence of the ketone starting material.

Quantitative Data Summary

The following tables summarize the synthetic yield for a representative compound and the biological activity of several 2-aminotetralin derivatives, highlighting their affinity for dopamine D2 and D3 receptors.

Table 1: Synthetic Yield of 2-(N,N-Dipropylamino)-6,7-dimethoxytetralin

| Compound | Starting Material | Reaction Type | Yield (%) |

| 2-(N,N-Dipropylamino)-6,7-dimethoxytetralin | 6,7-Dimethoxy-2-tetralone | Reductive Amination | Not explicitly found, but reductive aminations of this type are generally high-yielding. |

Table 2: Dopamine Receptor Binding Affinities of 2-Aminotetralin Derivatives

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) |

| 7-OH-DPAT (a related 2-aminotetralin) | High Affinity (3.6 nM)[1] | High Affinity (0.57 nM)[2] |

| Various N,N-disubstituted 2-aminotetralins | High affinity, consistent with agonism[3] | - |

| R-(+)-7-OH-DPAT | >200-fold lower affinity than for D3 | 0.57 nM[2] |

Experimental Protocols

Protocol 1: Synthesis of 2-(N,N-Dipropylamino)-6,7-dimethoxytetralin via Reductive Amination

This protocol describes the synthesis of a potent dopamine D2/D3 agonist from 6,7-Dimethoxy-2-tetralone.

Materials:

-

6,7-Dimethoxy-2-tetralone

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (B129727) (MeOH)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6,7-Dimethoxy-2-tetralone (1.0 eq) in methanol.

-

Amine Addition: To the solution, add dipropylamine (1.2 eq).

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 6 by the dropwise addition of glacial acetic acid.

-

Reducing Agent Addition: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-(N,N-Dipropylamino)-6,7-dimethoxytetralin.

Visualizations

Dopaminergic Compound Synthesis Workflow

References

- 1. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the α-Alkylation of 6,7-Dimethoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the alkylation at the alpha-position of 6,7-Dimethoxy-2-tetralone. This key synthetic transformation is crucial for the synthesis of a variety of pharmacologically active compounds, making it a significant reaction in medicinal chemistry and drug development.

Introduction

6,7-Dimethoxy-2-tetralone is a valuable building block in the synthesis of numerous bioactive molecules. Alkylation at the alpha-position to the carbonyl group allows for the introduction of various substituents, leading to the creation of diverse chemical libraries for drug discovery. This process typically involves the formation of an enolate intermediate, which then acts as a nucleophile to attack an alkylating agent. The choice of base, solvent, and reaction conditions can significantly influence the yield and selectivity of the reaction. Two common methods for this transformation are direct alkylation using a strong base like lithium diisopropylamide (LDA) and phase-transfer catalyzed (PTC) alkylation.

General Reaction Pathway

The fundamental mechanism for the alpha-alkylation of 6,7-Dimethoxy-2-tetralone involves the deprotonation of the alpha-carbon to form a nucleophilic enolate, which subsequently attacks an electrophilic alkyl halide in an SN2 reaction.

Application Notes and Protocols: Condensation of 6,7-Dimethoxy-2-tetralone with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-arylidene-6,7-dimethoxy-2-tetralones via Claisen-Schmidt condensation and highlight their potential applications in drug discovery, particularly in the fields of oncology and microbiology. Detailed experimental protocols for synthesis and biological evaluation are also presented.

Introduction